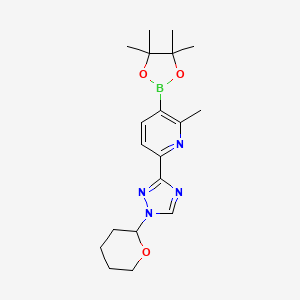
2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C19H27BN4O3 and its molecular weight is 370.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1801602-33-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H27BN4O3 with a molecular weight of 370.25 g/mol. The structure features a pyridine ring substituted with a triazole and a boronate ester moiety, which are pivotal in modulating biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent . The following sections detail specific findings related to its biological activity.
Anticancer Activity
A significant area of research has focused on the anticancer properties of derivatives containing triazole and pyridine moieties. For instance:
- In vitro Studies : The compound has been evaluated against various cancer cell lines using the MTT assay to determine cell viability and growth inhibition.
- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and others.
- Results : In studies involving triazole-linked glycohybrids derived from similar structures, compounds exhibited varying degrees of anticancer activity:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Known for enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Boronate Ester Group : This moiety is believed to play a role in selective targeting of cancer cells and enhancing bioavailability.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 29.1 | Apoptosis induction |
| Compound B | MCF-7 | 15.3 | Cell cycle arrest |
These results underscore the promising nature of triazole-based compounds in cancer therapeutics.
Pharmacological Implications
Beyond anticancer activity, the compound's pharmacological profile suggests potential applications in other areas:
- Antimicrobial Activity : Preliminary studies indicate that triazole derivatives may exhibit antimicrobial properties.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of cytokine production.
Propiedades
IUPAC Name |
2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN4O3/c1-13-14(20-26-18(2,3)19(4,5)27-20)9-10-15(22-13)17-21-12-24(23-17)16-8-6-7-11-25-16/h9-10,12,16H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWXMPHBQEQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3=NN(C=N3)C4CCCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













